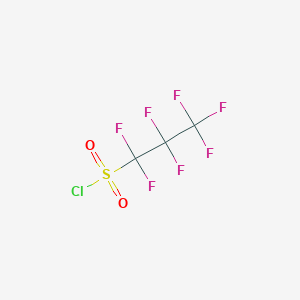![molecular formula C18H29NO4 B13443070 N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
N-[(+)-Jasmonoyl]-(L)-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(+)-Jasmonoyl]-(L)-isoleucine: is a naturally occurring compound found in plants. It is a conjugate of jasmonic acid and isoleucine, playing a crucial role in plant defense mechanisms and growth regulation. This compound is a part of the jasmonate family, which is involved in various physiological processes, including stress responses, growth, and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(+)-Jasmonoyl]-(L)-isoleucine typically involves the conjugation of jasmonic acid with L-isoleucine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms to produce jasmonic acid, which is then conjugated with L-isoleucine through enzymatic processes. This method is advantageous due to its efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(+)-Jasmonoyl]-(L)-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated jasmonoyl isoleucine, while reduction could produce jasmonoyl isoleucine alcohol.
Applications De Recherche Scientifique
N-[(+)-Jasmonoyl]-(L)-isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and conjugation reactions.
Biology: The compound is crucial in studying plant defense mechanisms and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the agricultural industry to enhance plant growth and resistance to pests and diseases
Mécanisme D'action
The mechanism of action of N-[(+)-Jasmonoyl]-(L)-isoleucine involves its interaction with specific receptors in plants, such as the jasmonate ZIM-domain (JAZ) proteins. Upon binding to these receptors, it triggers a signaling cascade that leads to the activation of various genes involved in defense responses and growth regulation. The molecular targets include transcription factors and enzymes that modulate the expression of defense-related genes .
Comparaison Avec Des Composés Similaires
Methyl jasmonate: Another jasmonate compound with similar functions but different structural properties.
Jasmonic acid: The parent compound of N-[(+)-Jasmonoyl]-(L)-isoleucine, involved in similar physiological processes.
Salicylic acid: A plant hormone with overlapping roles in defense mechanisms but distinct signaling pathways.
Uniqueness: this compound is unique due to its specific role in conjugating jasmonic acid with isoleucine, which enhances its stability and bioactivity in plants. This conjugation allows for more precise regulation of plant responses to environmental stimuli compared to its unconjugated counterparts .
Propriétés
Formule moléculaire |
C18H29NO4 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(2S,3S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13-,14-,17-/m0/s1 |
Clé InChI |
IBZYPBGPOGJMBF-USJDGMIGSA-N |
SMILES isomérique |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |
SMILES canonique |
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


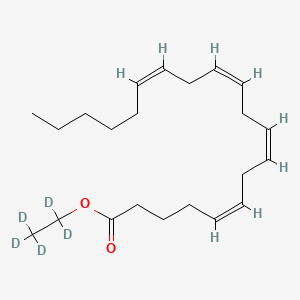
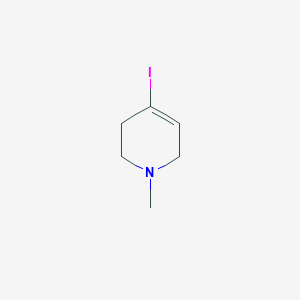
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
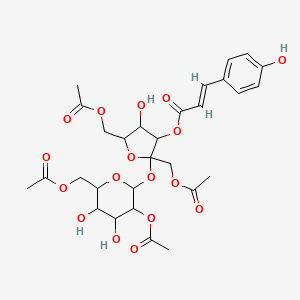
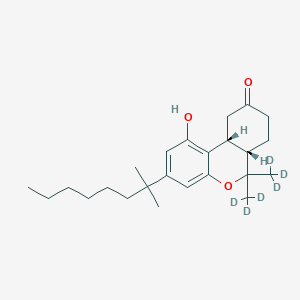
![[2]-Gingerdione](/img/structure/B13443019.png)
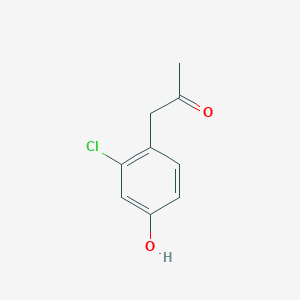

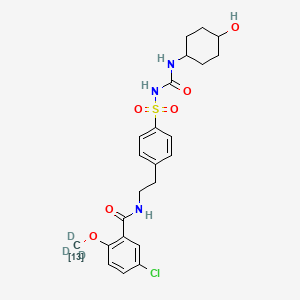
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)

